molecular formula C12H14BrNO2 B8162479 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone

Cat. No.: B8162479
M. Wt: 284.15 g/mol
InChI Key: XRIAHHQLVCABJG-UHFFFAOYSA-N
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Description

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone is a heterocyclic compound that belongs to the class of azetidines. It is characterized by the presence of a bromophenoxy group attached to an azetidine ring, which is further connected to an ethanone moiety. This compound has a molecular formula of C12H14BrNO2 and a molecular weight of 284.15 g/mol .

Preparation Methods

The synthesis of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone typically involves the reaction of 4-bromophenol with an appropriate azetidine derivative under specific reaction conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The ethanone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenoxy group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone can be compared with other similar compounds such as:

    1-(3-((4-Chlorophenoxy)methyl)azetidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.

    1-(3-((4-Methylphenoxy)methyl)azetidin-1-yl)ethanone: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-[3-[(4-bromophenoxy)methyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-9(15)14-6-10(7-14)8-16-12-4-2-11(13)3-5-12/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIAHHQLVCABJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-[(4-bromophenoxy)methyl]azetidine (220 mg, 0.91 mmol) in CH2Cl2 (10 mL) was added triethylamine (276 mg, 2.73 mmol) and acetic anhydride (186 mg, 1.82 mmol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo to give a yellow oil. The crude product was diluted with ethyl acetate (20 ml), washed with 1N HCl followed by saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, and concentrated to give 1-{3-[(4-bromophenoxy)methyl]azetidin-1-yl}ethanone (233 mg, 100%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.38 (d, 2H), 6.78 (d, 2H), 4.28 (m, 1H), 4.24-4.00 (m, 4H), 3.87 (m, 1H), 3.07 (m, 1H), 1.90 (s, 3H)
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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